molecular formula C75H126N24O15 B3029707 Dynorphin A Porcine Fragment 1-13 CAS No. 75921-87-8

Dynorphin A Porcine Fragment 1-13

Cat. No. B3029707
CAS RN: 75921-87-8
M. Wt: 1604 g/mol
InChI Key: OVVIBUHLQIYUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dynorphin A Porcine Fragment 1-13, commonly known as Dyn A, is a peptide that is derived from the precursor protein prodynorphin. Dyn A is a potent opioid peptide that acts on the kappa opioid receptor, producing analgesic effects. Dyn A has been the subject of extensive scientific research due to its potential applications in the field of pain management.

Scientific Research Applications

Radioimmunoassay Development

Dynorphin A, isolated from porcine pituitary extracts, is recognized for its potent opioid properties. A specific radioimmunoassay for dynorphin A was developed using synthetic dynorphin-(1–13), the biologically active NH2-terminal fragment of the peptide. This assay facilitated the study of dynorphin distribution in tissues, offering crucial insights into its physiological roles and interactions (Ghazarossian, Chavkin, & Goldstein, 1980).

Biotransformation Analysis

The biotransformation of Dynorphin A (DYN A) in various environments provides valuable information on its stability and metabolic pathways. A study investigated the biotransformation of DYN A-porcine in rat inflamed tissue, rat serum, and trypsin solution, revealing that its breakdown is significantly influenced by the surrounding environment. This research is essential for understanding the peptide's pharmacokinetics and potential therapeutic applications (Morgan et al., 2012).

Structure-Activity Relationships

Understanding the structural features of dynorphin A is crucial for comprehending its receptor interactions and potency. Studies on the structural modifications of dynorphin A, including the removal of specific amino acids and other alterations, have shed light on the peptide's bioactivity and receptor specificity. These findings are significant for designing analogs with desired pharmacological properties (Chavkin & Goldstein, 1981).

properties

IUPAC Name

6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVIBUHLQIYUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H126N24O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1604.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH

Citations

For This Compound
5
Citations
ES Baker, EA Livesay, DJ Orton, RJ Moore… - Journal of proteome …, 2010 - ACS Publications
A high-throughput approach and platform using 15 min reversed-phase capillary liquid chromatography (RPLC) separations in conjunction with ion mobility spectrometry-mass …
Number of citations: 141 pubs.acs.org
Y Li, AN van den Pol - Journal of Neuroscience, 2006 - Soc Neuroscience
… Bicuculline methiodide (BIC), dl-2-Amino-5-phosphonovaleric acid (AP-5), 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX), [Met5]Enkephalin, dynorphin A Porcine Fragment 1–13, nor-…
Number of citations: 151 www.jneurosci.org
Y Li, AN van den Pol - Journal of Neuroscience, 2008 - Soc Neuroscience
… dl-2-Amino-5-phosphonovaleric acid (AP5), 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), bicuculline methiodide (BIC), [Met5]enkephalin (mENK), dynorphin A porcine fragment 1–13, …
Number of citations: 101 www.jneurosci.org
K Tang, F Li, AA Shvartsburg, EF Strittmatter… - Analytical …, 2005 - ACS Publications
Ion mobility spectrometry (IMS) has been explored for decades, and its versatility in separation and identification of gas-phase ions is well established. Recently, field asymmetric …
Number of citations: 157 pubs.acs.org
Y Shen, EF Strittmatter, R Zhang, TO Metz… - Analytical …, 2005 - ACS Publications
The throughput of proteomics measurements that provide broad protein coverage is limited by the quality and speed of both the separations as well as the subsequent mass …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.